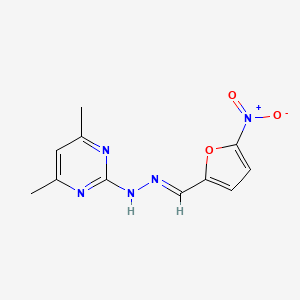

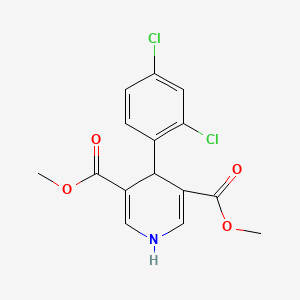

![molecular formula C18H17N5O2S2 B5525255 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5525255.png)

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a part of a broader family of synthesized acetamide derivatives with various applications in chemistry and pharmaceutical research. The specific structure and characteristics of this compound provide a basis for understanding its properties and potential applications.

Synthesis Analysis

The synthesis of similar acetamide derivatives involves reactions between certain precursor compounds. For example, Duran and Canbaz (2013) synthesized drug precursors by reacting derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, confirming structures through NMR, FTIR, and MS analyses (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as 1H NMR, IR, and MS. For example, Wang et al. (2010) established the structures of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives using these techniques (Wang et al., 2010).

Chemical Reactions and Properties

These compounds often undergo various chemical reactions, forming new derivatives with different properties. Ismailova et al. (2014) synthesized a related compound by reacting 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine (Ismailova et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, can be deduced from their molecular structure and intermolecular interactions. For instance, the synthesis and properties of similar compounds involve various solid-state reactions and crystalline structures, as explored by Schmeyers and Kaupp (2002) (Schmeyers & Kaupp, 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity, chemical stability, and interactions with other molecules, are influenced by the functional groups present in the compound. Studies such as those by Yu et al. (2014) provide insights into the reactivity and synthesis of related N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives (Yu et al., 2014).

Scientific Research Applications

Innovative Synthesis Methods

Researchers have developed versatile synthesis methods for derivatives of the compound, employing cascade reactions and green chemistry principles. For instance, thioureido-acetamides, closely related to the compound , have been utilized as starting materials for heterocyclic syntheses, showcasing efficient atom economy and one-pot cascade reactions leading to various heterocycles, demonstrating the compound's versatility in synthesizing pharmacologically relevant structures (Schmeyers & Kaupp, 2002).

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of derivatives, indicating significant activity against various pathogens. For example, N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides showed promising antimicrobial activities against a range of gram-positive and gram-negative bacteria, as well as fungal strains, highlighting the compound's potential in developing new antimicrobial agents (Rezki, 2016).

Potential Therapeutic Applications

Research into the compound's derivatives has also explored their potential therapeutic applications, including anticancer and anti-inflammatory activities. Some derivatives have been evaluated for their antitumor activity, with certain compounds showing inhibitory effects on cancer cell lines, suggesting the compound's relevance in anticancer research (Havrylyuk et al., 2010). Additionally, the synthesis of novel derivatives incorporating a thiadiazole moiety indicated potential insecticidal properties against agricultural pests, further demonstrating the compound's diverse applications (Fadda et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2S2/c1-10-11(2)27-17(19-10)20-15(24)9-26-18-22-21-16(23(18)3)14-8-12-6-4-5-7-13(12)25-14/h4-8H,9H2,1-3H3,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBQDBPTNARUQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CSC2=NN=C(N2C)C3=CC4=CC=CC=C4O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5525173.png)

![5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B5525175.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5525189.png)

![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)

![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B5525242.png)

![N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5525248.png)